Iodosodilactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

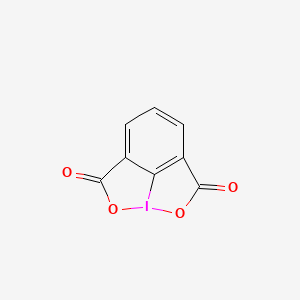

Iodosodilactone is an organic compound that consists of an iodine atom, a sulfone group, and a lactone ring . It is used as a coupling reagent in many organic reactions like amidation, peptide coupling, and esterification to yield amides, esters, peptides, and macrocyclic lactones without racemization . It can also serve as an oxidant in the arylation reactions of fluorophenols .

Synthesis Analysis

The synthesis of Iodosodilactone involves the reaction of o-nitroiodobenzene and mCPBA in acetic acid . This reaction affords a novel hypervalent iodine compound, in the structure of which both iodine (III) and iodine (V) moieties coexist . The nitro groups at the ortho phenyl positions were found to be crucial in stabilizing this uncommon structure .

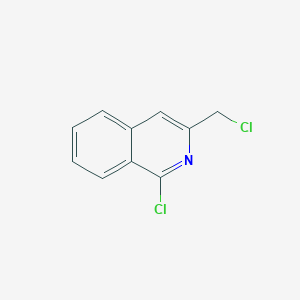

Molecular Structure Analysis

The molecular formula of Iodosodilactone is C8H3IO4 . It has a molecular weight of 290.01 .

Chemical Reactions Analysis

Iodosodilactone is an iodine (III) reagent that can be used as a coupling reagent in many organic reactions . It can promote esterification, macrolactonization, amidation, and peptide coupling reactions . It can also serve as an oxidant in the arylation reactions of fluorophenols .

Physical And Chemical Properties Analysis

Iodosodilactone is a solid at 20 degrees Celsius . It is light-sensitive . Its melting point is 263°C .

科学的研究の応用

- Iodosodilactone is a novel hypervalent iodine compound that contains both iodine(III) and iodine(V) moieties. It was synthesized from o-nitroiodobenzene and CPBA in acetic acid .

- This unique compound serves as an effective oxidant for intramolecular oxidative azirination, enabling the synthesis of 2-unsubstituted 2H-azirines. Notably, existing hypervalent iodine reagents cannot achieve this efficiently .

- Iodosodilactone can selectively oxidize primary alcohols to the corresponding aldehydes with excellent yields. This transformation occurs in the presence of a nitroxyl radical catalyst (TEMPO) and stoichiometric amounts of 4-dimethylaminopyridine (DMAP) in chloroform under reflux conditions .

- The combination of iodosodilactone with (4-MeOC6H4)3P (FPID) has been successfully applied to solid-phase peptide synthesis. Researchers have synthesized bioactive peptides using this system, including the cyclic heptapeptide pseudostellarin D via solution-phase peptide synthesis .

Synthesis of 2H-Azirines

Selective Alcohol Oxidation

Solid-Phase Peptide Synthesis (SPPS)

Safety And Hazards

Iodosodilactone is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and wearing protective gloves/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(11),7,9-triene-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO4/c10-7-4-2-1-3-5-6(4)9(12-7)13-8(5)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIWEENQJCGNME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OI3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodosodilactone | |

CAS RN |

2902-68-3 |

Source

|

| Record name | Iodosodilactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does iodosodilactone function as a coupling reagent in peptide synthesis?

A1: Iodosodilactone, specifically the derivative 6-(3,5-bis(trifluoromethyl)phenyl)-1H,4H-2aλ(3)-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione (p-BTFP-iodosodilactone), acts as an efficient coupling reagent for peptide synthesis when combined with tris(4-methoxyphenyl)phosphine. [] While the exact mechanism is still under investigation, the formation of an acyloxyphosphonium ion intermediate from the carboxylic acid is suggested to be involved in the reaction. [] This activated intermediate then reacts with the amine to form the peptide bond.

Q2: What structural insights about iodosodilactone and related compounds have been revealed through Mössbauer spectroscopy?

A2: Mössbauer resonance experiments provided valuable information about the bonding in iodosodilactone. [] The data suggested that the molecule adopts an approximately planar configuration with a linear IO2 group. Additionally, the study revealed that the C–I–O bond angle in iodosobenzene (PhIO), a related compound, is close to 90°, contradicting the previously assumed linear geometry. [] These findings highlight the importance of spectroscopic techniques in accurately determining molecular structures.

Q3: What advantages do iodosodilactone reagents offer over traditional methods in esterification and amidation reactions?

A3: Iodosodilactone reagents have emerged as attractive alternatives to traditional methods for esterification and amidation due to their several advantages: []

- Recyclability: Iodosodilactone can be regenerated after the reaction, making it a more sustainable option. []

Q4: Beyond peptide and ester synthesis, are there other applications for iodosodilactone reagents?

A4: Yes, iodosodilactone and its derivatives are highly versatile reagents. Research suggests that they can act as efficient oxidants, potentially replacing toxic heavy metal reagents in various organic transformations. [] Further exploration of their reactivity is ongoing, with a focus on developing new hypervalent iodine reagents with improved properties, including water solubility for broader applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)

![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)

![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)

![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2600656.png)

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)